molecular formula C22H20ClN7O2 B2882844 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 920369-44-4

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B2882844
CAS No.: 920369-44-4
M. Wt: 449.9
InChI Key: MEANANZQYKLINR-UHFFFAOYSA-N
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Description

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is a complex organic molecule. It contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidine and its derivatives have been described with a wide range of biological potential .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step process. For instance, a two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo [4,3-b:3,4-f] [1,2,4,5]tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed .


Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The pyrimidine ring is part of the structure of DNA and RNA, imparting diverse pharmacological properties .

Scientific Research Applications

Synthesis and Antimicrobial Activities

This compound and its derivatives have been explored for their antimicrobial activities. Bektaş et al. (2007) synthesized various derivatives and found some to possess good to moderate activities against test microorganisms (Bektaş et al., 2007).

Anticancer and Antituberculosis Studies

Mallikarjuna et al. (2014) conducted studies on derivates of this compound, focusing on their anticancer and antituberculosis properties. Some compounds showed significant activity in these areas (Mallikarjuna et al., 2014).

Biological and Antioxidant Activities

Gilava et al. (2020) synthesized a series of triazolopyrimidines, including variants of this compound, and evaluated them for antimicrobial and antioxidant activities (Gilava et al., 2020).

Anticonvulsant Properties

Georges et al. (1989) examined the crystal structures of anticonvulsant compounds related to this compound, analyzing their structural and electronic properties to understand their efficacy (Georges et al., 1989).

Serotonin Neuron and Receptor Interactions

Fuller et al. (1984) evaluated a similar compound as an inhibitor of uptake into serotonin neurons, revealing insights into its interaction with serotonin receptors and potential antidepressant effects (Fuller et al., 1984).

Properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O2/c1-32-18-8-2-15(3-9-18)22(31)29-12-10-28(11-13-29)20-19-21(25-14-24-20)30(27-26-19)17-6-4-16(23)5-7-17/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEANANZQYKLINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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